molecular formula C21H23N5O5 B2926647 3,4,5-trimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1005720-11-5

3,4,5-trimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B2926647
CAS No.: 1005720-11-5
M. Wt: 425.445
InChI Key: ZZCQZVHBUOPUIE-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with three methoxy groups (OCH3) at positions 3, 4, and 5 . The amide group is further substituted with a complex structure that includes a pyrazole ring and a cyclopenta[d]pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of similar compounds can be viewed using specific software .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and reagents present. Typically, benzamides can participate in various organic reactions, such as hydrolysis, reduction, and condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of multiple methoxy groups could increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

Research on pyrazolopyrimidines derivatives, for instance, highlights their potential as anticancer and anti-5-lipoxygenase agents. A study elaborates on the synthesis of various derivatives and their evaluation for cytotoxic activities against certain cancer cell lines, as well as for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016). Such studies suggest that the structural features of these compounds could be pivotal in their biological activities.

Antimicrobial and Antioxidant Properties

Another dimension of application is the synthesis of compounds for their antimicrobial and antioxidant potential. For example, research on pyrimidine linked pyrazole heterocyclics investigated their insecticidal and antibacterial activities. This demonstrates the diverse biological activities that can be explored with these types of compounds (Deohate & Palaspagar, 2020).

Anti-Inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone, with modifications leading to novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been studied for their analgesic and anti-inflammatory activities. These studies indicate the potential of such molecules to act as COX-1/COX-2 inhibitors, offering a pathway to developing new pain management and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antiviral Activities

Additionally, benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and evaluated for their antiavian influenza virus activity. This highlights the antiviral potential of such compounds, with some showing significant activities against bird flu influenza (Hebishy et al., 2020).

Mechanism of Action

Target of Action

The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to a variety of biochemical changes. For instance, it inhibits tubulin polymerization, a critical process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation . These interactions disrupt normal cellular functions and can lead to cell death .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation, leading to cell cycle arrest . Its inhibition of Hsp90 disrupts protein folding and degrades client proteins, affecting multiple signaling pathways . By inhibiting TrxR, it disrupts redox homeostasis, leading to oxidative stress .

Pharmacokinetics

Compounds with similar structures have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties . The trimethoxyphenyl (TMP) group, in particular, is known to enhance bioavailability .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. It can trigger caspase activation by a possible oxidative mechanism, leading to apoptosis . It also inhibits the proliferation of cancer cells by disrupting their cell cycle .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of certain enzymes or proteins in the cellular environment can affect the compound’s ability to bind to its targets . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other compounds .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the biological activities associated with similar compounds, it could be interesting to explore its potential uses in medicinal chemistry .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5/c1-11-8-17(26(25-11)21-22-14-7-5-6-13(14)20(28)24-21)23-19(27)12-9-15(29-2)18(31-4)16(10-12)30-3/h8-10H,5-7H2,1-4H3,(H,23,27)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCQZVHBUOPUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=C(CCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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